molecular formula C10H13ClN2O B13277594 3-Amino-2-[(2-chlorophenyl)methyl]propanamide

3-Amino-2-[(2-chlorophenyl)methyl]propanamide

Cat. No.: B13277594
M. Wt: 212.67 g/mol
InChI Key: YPRIRSXIRZNARU-UHFFFAOYSA-N
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Description

3-Amino-2-[(2-chlorophenyl)methyl]propanamide is a chemical compound with the molecular formula C10H13ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(2-chlorophenyl)methyl]propanamide typically involves the reaction of 2-chlorobenzylamine with acrylonitrile, followed by hydrogenation and subsequent amide formation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(2-chlorophenyl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-Amino-2-[(2-chlorophenyl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(2-chlorophenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-[(2-bromophenyl)methyl]propanamide
  • 3-Amino-2-[(2-fluorophenyl)methyl]propanamide
  • 3-Amino-2-[(2-methylphenyl)methyl]propanamide

Uniqueness

3-Amino-2-[(2-chlorophenyl)methyl]propanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions (e.g., bromine, fluorine), the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-(aminomethyl)-3-(2-chlorophenyl)propanamide

InChI

InChI=1S/C10H13ClN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H2,13,14)

InChI Key

YPRIRSXIRZNARU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)N)Cl

Origin of Product

United States

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